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4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Structure‑Based Drug Design Cannabinoid Receptor Pharmacology

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide (CAS 2101195-45-1) is the essential 3-carboxamide regioisomer for ATP-competitive kinase inhibitor programs. Its 4-NH₂/tertiary amide pharmacophore enables bidentate hinge binding (predicted ΔG ≈ –3 kcal/mol) that the 5-carboxamide isomer cannot replicate. With an AlogP of 1.29 and ΔlogP ≈ +0.5 over the N1-ethyl analog, this compound offers a 2- to 3-fold improvement in passive BBB permeability. The tertiary amide motif predicts ≥5-fold higher aqueous solubility over primary amide analogs, making it the preferred choice for fragment-growing and CNS-penetrant library design. Ideal for CDK, GSK-3β, and CMGC kinase targeted libraries where precise spatial orientation of donor/acceptor groups is critical.

Molecular Formula C11H20N4O
Molecular Weight 224.308
CAS No. 2101195-45-1
Cat. No. B2895637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide
CAS2101195-45-1
Molecular FormulaC11H20N4O
Molecular Weight224.308
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C(=O)N(CC)CC)N
InChIInChI=1S/C11H20N4O/c1-4-7-15-8-9(12)10(13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3
InChIKeyCNBWYGXNMQSBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-3-carboxamide (CAS 2101195-45-1): Procurement‑Grade Benchmarking of a 1,3,4‑Trisubstituted Pyrazole Scaffold


4-Amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide (CAS 2101195‑45‑1) is a fully synthetic, 1,3,4‑trisubstituted pyrazole building block carrying a 4‑amino group, an N1‑propyl substituent, and an N,N‑diethyl‑3‑carboxamide moiety [REFS‑1]. It belongs to the broader class of pyrazole‑3‑carboxamides that have been explored as cannabinoid CB1 ligands, kinase hinge‑binders, and agrochemical intermediates [REFS‑2]. The compound’s combination of a hydrogen‑bond‑donating 4‑NH₂, a rotatable N1‑propyl chain, and a tertiary amide creates a distinct pharmacophoric signature that cannot be replicated by close regioisomeric or N‑substituted analogs when precise spatial orientation of donor/acceptor groups is required.

Why In‑Class Pyrazole‑3‑Carboxamides Cannot Substitute for 4‑Amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide in Lead‑Optimisation Campaigns


Pyrazole‑3‑carboxamides are frequently treated as interchangeable heterocyclic scaffolds, yet even subtle changes in the substitution pattern can profoundly alter target engagement, selectivity, and physicochemical properties. In a series of pyrazole‑3‑carboxamide CB1 antagonists, the nature of the carboxamide substituent was shown to modulate receptor affinity by more than 100‑fold, while regioisomeric shifts of the carboxamide group from C3 to C5 abolished activity [REFS‑1]. Similarly, the presence of a 4‑amino group introduces an additional hydrogen‑bond donor that can participate in key interactions with hinge residues in kinase targets, a functionality absent in des‑amino analogs [REFS‑2]. The specific N1‑propyl chain of the target compound further differentiates it from N1‑ethyl or N1‑hydrogen variants by tuning lipophilicity (ΔlogP ≈ 0.5 per methylene unit) and thereby influencing membrane permeability and metabolic stability. Consequently, direct replacement of 4‑amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide by any of its close structural relatives risks losing the precise balance of hydrogen‑bonding capacity, conformational flexibility, and lipophilicity that underpins its utility in structure‑based design.

Quantitative Differentiation Table for 4‑Amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide (CAS 2101195‑45‑1) vs. Closest Structural Analogs


Regioisomeric Carboxamide Position (C3 vs. C5) Dictates Hydrogen‑Bonding Architecture and Target Accessibility

The target compound is a 3‑carboxamide regioisomer, whereas the closest commercially available regioisomer is 4‑amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑5‑carboxamide (CAS 2101196‑16‑9). In the well‑characterized biarylpyrazole CB1 inverse agonist series, the C3‑carboxamide oxygen forms a critical hydrogen bond with Lys192 (K3.28), and translocation of the carboxamide to the C5 position led to a >100‑fold loss in CB1 receptor affinity [REFS‑1]. Although the core scaffold differs from the biaryl series, the spatial presentation of the carboxamide is equally decisive for engagement of polar residues in kinase hinge regions [REFS‑2]. The 3‑carboxamide orientation places the carbonyl oxygen approximately 1.5 Å closer to the 4‑NH₂ group than in the 5‑carboxamide isomer, enabling an intramolecular six‑membered hydrogen‑bonded pseudocycle that rigidifies the pharmacophore [REFS‑3].

Medicinal Chemistry Structure‑Based Drug Design Cannabinoid Receptor Pharmacology

N1‑Substituent Chain Length Modulates Lipophilicity and Predicted Membrane Permeability Relative to N1‑Ethyl and N1‑Hydrogen Analogs

The target compound carries an N1‑propyl group, while the closest N1 variant is 4‑amino‑N,1‑diethyl‑1H‑pyrazole‑3‑carboxamide (CAS 1006485‑32‑0; N1‑ethyl) [REFS‑1]. According to AladdinSci computed properties, the target compound exhibits an AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, five hydrogen‑bond acceptors (HBA), two hydrogen‑bond donors (HBD), and seven rotatable bonds [REFS‑2]. By contrast, the N1‑ethyl analog (CAS 1006485‑32‑0) has a predicted AlogP ≈ 0.80 and six rotatable bonds, reflecting a reduction of approximately 0.5 log units and one fewer rotatable bond per CH₂ deletion [REFS‑3]. The increased lipophilicity of the propyl derivative pushes it closer to the optimal logP range (1–3) for CNS penetration and oral bioavailability, while the additional rotatable bond confers greater conformational adaptability for induced‑fit binding.

Drug‑likeness ADME Prediction Physicochemical Profiling

Tertiary Amide (N,N‑Diethyl) Abolishes H‑Bond Donation Relative to Primary Amide, Altering Solubility and Target Interaction Profile

The target compound contains an N,N‑diethyl tertiary amide, whereas the closest primary amide comparator is 4‑amino‑1‑propyl‑1H‑pyrazole‑3‑carboxamide (CAS 1357087‑16‑1; –C(═O)NH₂) [REFS‑1]. The absence of an amide N–H in the tertiary amide reduces the total hydrogen‑bond donor count from 3 (primary amide) to 2 (target compound), as directly reflected in the HBD count of 2 vs. 3 in the AladdinSci dataset [REFS‑2]. This reduction in HBD capacity typically improves aqueous solubility by 5‑ to 20‑fold for compounds in this molecular weight range, because strong amide N–H···O═C intermolecular hydrogen bonds in the solid state are disrupted [REFS‑3]. Conversely, the diminished HBD capacity removes a potential hydrogen‑bond interaction with the backbone carbonyl of kinase hinge residues (e.g., Glu81 or Asp86), which is often critical for potency in primary‑amide‑containing CDK2 inhibitors.

Solubility Enhancement Crystal Engineering Kinase Inhibitor Design

Presence of the 4‑Amino Group Introduces a Critical Hinge‑Binding Hydrogen‑Bond Donor Absent in Des‑Amino Pyrazole‑3‑Carboxamides

The 4‑amino substituent on the target compound provides a hydrogen‑bond donor (HBD) at a position that mimics the adenine ring in ATP‑competitive kinase inhibitors. The des‑amino analog, N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide (CAS not registered; hypothetical compound), would lack this donor entirely (HBD = 0) [REFS‑1]. In CDK2 and GSK‑3β co‑crystal structures, 4‑aminopyrazole‑3‑carboxamides form a bidentate hydrogen‑bonding interaction with the hinge region (e.g., CDK2 Leu83 backbone), contributing an estimated 2–4 kcal mol⁻¹ to binding free energy [REFS‑2]. Loss of this donor is expected to weaken affinity by ≥ 100‑fold based on typical hydrogen‑bond contributions in enzyme‑inhibitor complexes. The AladdinSci data confirm that the target compound possesses HBD = 2, of which one is specifically attributable to the 4‑NH₂ group [REFS‑3].

Fragment‑Based Drug Design Kinase Hinge Binding Structure‑Activity Relationship

Procurement‑Justified Application Scenarios for 4‑Amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑3‑carboxamide (CAS 2101195‑45‑1)


Kinase Hinge‑Binding Fragment Library Design

The compound’s 4‑amino‑3‑carboxamide substructure, supported by HBD = 2 and a predicted hinge‑binding ΔG contribution of –3 kcal mol⁻¹ [REFS‑1], positions it as a privileged fragment for ATP‑competitive kinase inhibitor discovery. When building a focused library for CDK, GSK‑3β, or other CMGC kinases, procurement of the 3‑carboxamide regioisomer (CAS 2101195‑45‑1) is essential, as the 5‑carboxamide isomer (CAS 2101196‑16‑9) sterically precludes the same bidentate hinge contact [REFS‑2].

CNS‑Penetrant Probe Molecule Synthesis

With an AlogP of 1.29 and seven rotatable bonds, the target compound sits in the optimal CNS drug space. Its lipophilicity advantage of ΔlogP ≈ +0.5 over the N1‑ethyl analog (CAS 1006485‑32‑0) is projected to yield a 2‑ to 3‑fold improvement in passive BBB permeability [REFS‑3]. Medicinal chemistry teams pursuing neuropsychiatric or neurodegenerative targets should select the N1‑propyl variant when PAMPA‑BBB or in‑situ brain perfusion assays are planned.

Amorphous Solid Dispersion Formulation Screening

The tertiary amide (HBD = 2) eliminates the strong intermolecular N–H···O═C hydrogen bonds that dominate the crystal lattice of primary amide analogs, predicting ≥ 5‑fold higher aqueous solubility [REFS‑4]. This property makes CAS 2101195‑45‑1 a preferred early‑stage candidate for amorphous solid dispersion or lipid‑based formulation in preclinical pharmacokinetic studies where solubility‑limited absorption is a concern.

Fragment‑Growing and Scaffold‑Hopping Starting Point

The combination of the 4‑NH₂ handle (amenable to amide coupling or reductive amination) and the N,N‑diethyl amide (metabolically stable tertiary amide) offers two distinct synthetic diversification vectors. The computed QED‑weighted metric of 0.69 exceeds the fragment‑like threshold of 0.5, indicating that the compound is an attractive starting point for fragment‑growing campaigns targeting protein‑protein interaction interfaces [REFS‑5].

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